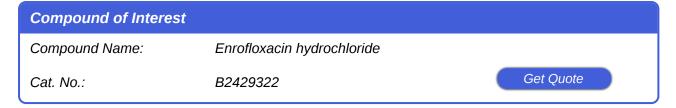


enrofloxacin hydrochloride synthesis and purification methods

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An In-depth Technical Guide to the Synthesis and Purification of Enrofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for **enrofloxacin hydrochloride**, a widely used fluoroquinolone antibiotic in veterinary medicine. The document outlines the core chemical reactions, purification strategies, and analytical methods for quality control, supported by experimental protocols and quantitative data.

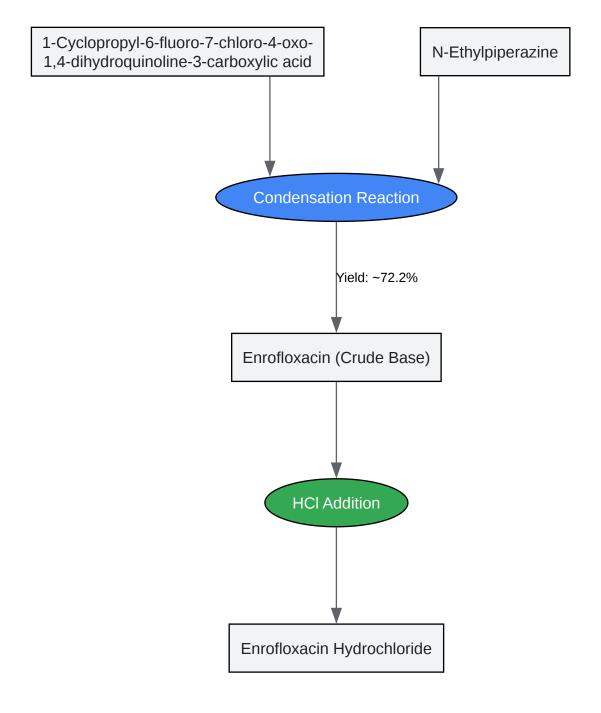
Synthesis of Enrofloxacin

The most common industrial synthesis of enrofloxacin involves the condensation of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as fluoroquinolonic acid, FQ acid) with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

General Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of N-ethylpiperazine displaces the chlorine atom at the C-7 position of the quinolone ring.





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Figure 1: General Synthesis Pathway of Enrofloxacin Hydrochloride.

Experimental Protocol for Enrofloxacin Synthesis

The following protocol is based on a method described in patent literature, which outlines a one-pot synthesis followed by purification.

Materials:



- 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt
- N-ethylpiperazine (NEP)
- Tin(IV) chloride (SnCl₄) (Lewis acid catalyst)
- Primary isoamyl alcohol (solvent)
- · Dilute hydrochloric acid
- An alkali solution (e.g., NaOH) for pH adjustment
- · Ethanol for recrystallization

Procedure:

- To a reaction flask, add the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt, N-ethylpiperazine, SnCl₄, and primary isoamyl alcohol.
- Control the temperature between 70-140°C and maintain the reaction for 8-10 hours with insulation.
- Monitor the reaction until the N-ethylpiperazine is completely consumed.
- Cool the reaction mixture and filter to obtain the solid crude product.
- Dissolve the solid in dilute hydrochloric acid.
- Adjust the pH of the solution to 7.2-7.3 using an alkali solution to precipitate the crude enrofloxacin base.
- Filter the precipitate and recrystallize from ethanol to obtain pure enrofloxacin.[1]

Synthesis Data Summary



Parameter	Value	Reference
Molar Ratio of FQ Acid Salt to NEP	1:1 to 1:6	[1]
Reaction Temperature	70-140°C	[1]
Reaction Time	8-10 hours	[1]
Overall Yield	72.2%	[1]

Purification of Enrofloxacin Hydrochloride

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying enrofloxacin are recrystallization and salt formation.

Purification by Recrystallization

Recrystallization is a common technique to purify the crude enrofloxacin base before its conversion to the hydrochloride salt, or to purify the final salt form.

Experimental Protocol for Recrystallization of Enrofloxacin Base:

- The crude enrofloxacin obtained from the synthesis is dissolved in a suitable solvent, such as ethanol or methanol, typically at an elevated temperature to ensure complete dissolution.

 [2]
- The hot solution is then cooled slowly to allow for the formation of crystals.
- The purified crystals are collected by filtration and dried.

Formation of **Enrofloxacin Hydrochloride**:

To prepare the hydrochloride salt, the purified enrofloxacin base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting **enrofloxacin hydrochloride** precipitates and is collected by filtration.

Purification via Alternative Salt Formation



The formation of different salts of enrofloxacin can also serve as a purification step and can enhance properties like solubility. Although the final product is the hydrochloride, these methods demonstrate effective purification strategies.

Experimental Protocols for Alternative Salt Formation:

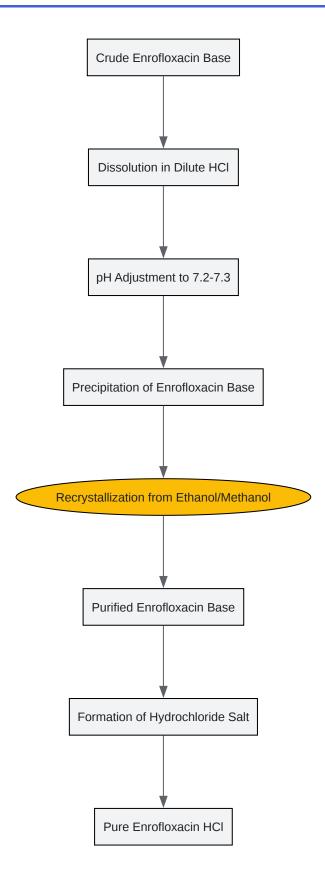
- Enrofloxacin Tartrate Trihydrate: A 1:1 mixture of enrofloxacin (460 mg, 1.28 mmol) and tartaric acid (180 mg, 1.28 mmol) is added to 12 mL of a water/ethanol/dichloromethane mixed solvent (4:7:3 v/v/v) for crystallization. The product is obtained by filtration and air drying.[3]
- Enrofloxacin Nicotinate-EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and nicotinic acid (83.7 mg, 0.64 mmol) is added to 5 mL of an ethanol/dichloromethane mixed solvent (3:2 v/v) for crystallization. The resulting crystals are filtered and dried in air.[3]
- Enrofloxacin Suberate-2EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and suberic acid (110 mg, 0.64 mmol) is added to 4 mL of an ethanol/dichloromethane mixed solvent (1:1 v/v) for crystallization. Crystals are obtained by filtration and drying.[3]

Purification Data Summary

Salt Form	Solvent System (v/v/v)	Yield	Reference
Enrofloxacin Tartrate Trihydrate	Water/Ethanol/Dichlor omethane (4:7:3)	76%	[3]
Enrofloxacin Nicotinate-EtOH Solvate	Ethanol/Dichlorometh ane (3:2)	86%	[3]
Enrofloxacin Suberate-2EtOH Solvate	Ethanol/Dichlorometh ane (1:1)	77%	[3]

Purification Workflow





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Figure 2: Workflow for the Purification of Enrofloxacin Hydrochloride.



Impurity Profile

Impurities in enrofloxacin can originate from the synthesis process, degradation, or storage.[4] Common impurities include:

- Impurity A: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (unreacted starting material).[5]
- Impurity B: Ciprofloxacin (a metabolite and related substance).[5]
- Impurity C: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]
- Impurity E: 6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3carboxylic acid.[5]
- Impurity F: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one.[5]
- Impurity G: 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3carboxylic acid.[5]

These impurities are monitored to meet pharmacopeial standards.[4]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of **enrofloxacin hydrochloride** and quantifying its impurities.

Typical HPLC Parameters



Parameter	Description	Reference
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μm)	[6][7]
Mobile Phase	A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common composition is Acetonitrile:Water (80:20 v/v).	[6][7]
Flow Rate	Typically 1.0 mL/min.	[6][7]
Detection	UV detection at approximately 270-280 nm.	[6][7]
Retention Time	Varies depending on the specific method, but a reported retention time is around 3.405 min.	[7]

Method Validation

Analytical methods for enrofloxacin are validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[7] For enrofloxacin, linearity has been demonstrated over a concentration range of 0.1-0.6 μ g/mL, with an LOD of 0.001 μ g/mL and an LOQ of 0.03 μ g/mL in some studies.[7]

This guide provides a foundational understanding of the synthesis and purification of **enrofloxacin hydrochloride**. For process optimization and scale-up, further investigation into specific reaction kinetics, solvent screening, and crystallization conditions is recommended.

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- To cite this document: BenchChem. [enrofloxacin hydrochloride synthesis and purification methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429322#enrofloxacin-hydrochloride-synthesis-and-purification-methods]

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